N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
Description
N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a piperazine-based compound featuring a furan-2-carbonyl group attached to the piperazine ring, which is further connected via an ethyl linker to a thiophene-3-carboxamide moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The furan and thiophene heterocycles contribute to electronic and steric properties that may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S.ClH/c20-15(13-3-11-23-12-13)17-4-5-18-6-8-19(9-7-18)16(21)14-2-1-10-22-14;/h1-3,10-12H,4-9H2,(H,17,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNGDABBQQCKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that the molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development.
Biochemical Pathways
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that they may interfere with the biochemical pathways of this bacterium.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra, indicating that they may have a bacteriostatic or bactericidal effect on this organism.
Biological Activity
N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₂₃ClN₃O₃S
- Molecular Weight : 427.9 g/mol
- CAS Number : 1351614-79-3
Antimicrobial Activity
Recent studies highlight the compound's effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Enterococcus faecalis | 62.5 - 125 | Bactericidal |
| Pseudomonas aeruginosa | >125 | Moderate activity |
The compound exhibits bactericidal action, primarily through the inhibition of protein synthesis pathways and subsequent disruption of nucleic acid and peptidoglycan production .
The proposed mechanism of action involves:
- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein production.
- Disruption of Cell Wall Synthesis : It inhibits enzymes involved in the synthesis of peptidoglycan, crucial for bacterial cell wall integrity.
- Biofilm Disruption : It demonstrates moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 μg/mL .
Study on MRSA Biofilms
A study evaluated the efficacy of this compound against MRSA biofilms. The findings indicated that the compound not only inhibited biofilm formation but also disrupted established biofilms, highlighting its potential as a therapeutic agent in treating chronic infections associated with biofilms .
In Vivo Studies
In vivo studies are necessary to further elucidate the pharmacokinetics and therapeutic potential of this compound. Preliminary results suggest that it may exhibit favorable absorption and distribution characteristics, making it a candidate for further development in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their distinguishing features:
Structural and Functional Insights
A. Piperazine Substituent Variations
- Furan-2-carbonyl vs. The naphthoyl analog’s higher molecular weight (430.0 vs. 394.87) may reduce solubility but improve target engagement in hydrophobic pockets .
- 6-Methoxybenzo[d]thiazol-2-yl () : This substituent introduces a methoxy group and a benzothiazole ring, which could enhance π-π stacking interactions with aromatic residues in receptors. The furan-2-carboxamide (vs. thiophene-3-carboxamide) may modulate electronic properties due to oxygen’s electronegativity .
B. Linker and Core Modifications
- Extended Ethoxy Linker (): Compounds 3a and 3b feature an ethoxy-ethyl linker instead of a direct ethyl chain. This extension may improve conformational flexibility, optimizing interactions with allosteric receptor sites.
- Benzamide-Thiophene vs. Furan-Carboxamide : The benzamide-thiophene hybrid in 3a/3b offers a planar aromatic system, contrasting with the furan-carboxamide’s smaller heterocycle. This difference may influence metabolic stability, as furans are prone to oxidative metabolism .
C. Pharmacological Implications
- Receptor Selectivity : Piperazine derivatives like Ziprasidone analogs () target dopamine (D3) and serotonin receptors. The target compound’s thiophene and furan groups may confer selectivity for similar receptors, though empirical data are needed .
- Electron-Withdrawing Groups: The 3-cyano and 3-trifluoromethyl groups in 3a/3b () could enhance binding to electron-deficient pockets, a strategy applicable to optimizing the target compound’s potency .
Physicochemical Properties
- Hydrochloride Salt : All compounds listed are hydrochloride salts, improving aqueous solubility for in vitro and in vivo studies.
- Lipophilicity : The 1-naphthoyl analog () likely has higher logP than the furan-2-carbonyl derivative, impacting membrane permeability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride?
- Methodology : The compound can be synthesized via a multi-step approach. First, react thiophene-3-carboxylic acid with ethylenediamine to form the ethylenediamine-linked intermediate. Next, introduce the furan-2-carbonyl-piperazine moiety using a coupling agent like HBTU or EDC in the presence of a base (e.g., triethylamine) in THF or DMF. Final purification involves column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization from ethanol .
- Key Considerations : Monitor reaction progress via TLC and confirm intermediate structures using -NMR. Ensure anhydrous conditions to avoid hydrolysis of the carboxamide group.
Q. How can the purity and structural integrity of the compound be validated?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
- NMR : Confirm the presence of key functional groups (e.g., thiophene protons at δ 7.2–7.5 ppm, piperazine N–CH₂ signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS should show the molecular ion peak at m/z corresponding to the molecular weight (e.g., [M+H] = 435.3) .
Q. What solvents are optimal for solubility studies of this compound?
- Methodology : Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 7.4) with <1% DMSO for biological assays. Use dynamic light scattering (DLS) to detect aggregation. Polar aprotic solvents (e.g., DMF) enhance solubility during synthesis .
Advanced Research Questions
Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) to resolve enantiomers. Compare retention times with racemic standards .
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration .
Q. What strategies improve low reaction yields during scale-up synthesis?
- Methodology :
- Optimize Stoichiometry : Use a 1.2:1 molar ratio of piperazine derivative to thiophene-3-carboxylic acid to account byproduct formation .
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated couplings .
- Workup : Extract impurities via liquid-liquid partitioning (ethyl acetate/saturated NaHCO₃) before chromatography .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodology :
- Substituent Variation : Synthesize analogs with modified furan (e.g., 3-methylfuran) or piperazine (e.g., 2,3-dichlorophenyl substitution) groups .
- Binding Assays : Use radioligand displacement assays (e.g., -spiperone for dopamine receptor affinity) to quantify target engagement .
- Computational Modeling : Perform docking studies with AutoDock Vina to predict binding modes in receptor active sites .
Q. How should contradictory data in receptor affinity assays be addressed?
- Methodology :
- Triangulation : Validate results using orthogonal techniques (e.g., SPR for binding kinetics, functional cAMP assays for GPCR activity) .
- Batch Analysis : Check for impurities via LC-MS; residual solvents (e.g., DMF) may interfere with assay readouts .
- Statistical Rigor : Use ANOVA with post-hoc Tukey tests to assess significance across replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
